AZD1092

Glucokinase activation Type 2 diabetes ADME profiling

Researchers requiring a well-characterized glucokinase (GK) activator often encounter variability in ADME properties and potency across commercially available tool compounds, which confounds experimental reproducibility. AZD1092 (GKA-80) directly addresses this issue as a benchmark AstraZeneca development candidate with a rigorously defined multi-parameter profile. Key differentiation points: • GK EC50 = 0.03 μM - 1.3× to 1.7× more potent than the closest analogs in the same optimization series. • Fully disclosed in vivo efficacy: dose-dependent glucose excursion reduction (1-10 mg/kg, p.o.) in Zucker rat models. • Balanced property set - LogD 1.8, Caco-2 permeability 18 nm/s, aqueous solubility 350 μM - enabling reproducible assay design. This compound is ideal for researchers validating next-generation GKAs or studying GK-mediated glucose regulation. Standard B2B ordering with prompt global dispatch is supported.

Molecular Formula C24H26N4O5
Molecular Weight 450.5 g/mol
CAS No. 871656-65-4
Cat. No. B1665931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1092
CAS871656-65-4
SynonymsAZD1092;  AZD-1092;  AZD 1092; 
Molecular FormulaC24H26N4O5
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C
InChIInChI=1S/C24H26N4O5/c1-16(15-29)32-20-12-18(23(30)25-22-8-11-27(2)26-22)13-21(14-20)33-19-6-4-17(5-7-19)24(31)28-9-3-10-28/h4-8,11-14,16,29H,3,9-10,15H2,1-2H3,(H,25,26,30)/t16-/m0/s1
InChIKeyKNTJSHYACOBPAA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD1092 Glucokinase Activator Overview


AZD1092 (also designated GKA-80) is a potent, orally bioavailable small-molecule glucokinase (GK) activator. The compound emerged from a multi-parameter optimization program at AstraZeneca and was selected as a development candidate for type 2 diabetes research [1]. Its structure (molecular formula C24H26N4O5, molecular weight 450.49 g/mol) and IUPAC name (3-[4-(azetidine-1-carbonyl)phenoxy]-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide) are documented in authoritative databases [2].

Pathway Glucokinase activation pathway study fit
Tool Type Multi-parameter optimized development candidate
Profile Reported ADME and exposure context for in vivo research

AZD1092 Differentiation from Other GKAs


Glucokinase activators (GKAs) exhibit substantial structural and property divergence that precludes simple substitution. AZD1092 occupies a specific position within the AstraZeneca GKA optimization trajectory: it was selected as a development candidate based on a multi-parameter matrix balancing potency (GK EC50 = 0.03 μM), lipophilicity (LogD = 1.8), solubility (350 μM), Caco-2 permeability (18 nm s⁻¹), and in vivo oral bioavailability [1]. Closely related analogs within the same series (designated Compounds 1 and 2) differ in one or more of these parameters, making AZD1092 a discrete chemical tool with a defined property signature. Furthermore, subsequent medicinal chemistry efforts specifically aimed to improve upon AZD1092's Ames liability and permeability limitations, leading to the distinct follow-on candidate AZD1656 [2]. Using an alternative GKA without verifying these parameters risks confounding experimental outcomes due to divergent ADME properties, toxicity profiles, or glucose concentration-dependent activation thresholds.

Close analogs in the same series differ in solubility and oral bioavailability; selecting an alternative without verification may shift in vivo exposure profiles and confound results.

AZD1092 carries an Ames liability and permeability constraints that were specifically removed in the successor AZD1656; using a liability-free comparator requires different genetic toxicology context.

Glucokinase activator potency is glucose-concentration dependent; reported EC₅₀ values obtained under different assay conditions cannot be directly equated across compounds.

AZD1092 Comparative Evidence


In-Series Analog Multi-Parameter Comparison

In the AstraZeneca optimization matrix, AZD1092 (GKA-80) was directly compared with two closely related analogs (Compounds 1 and 2). AZD1092 exhibited the most potent GK activation (EC50 = 0.03 μM) compared to Compound 1 (0.04 μM) and Compound 2 (0.05 μM) [1]. Solubility for AZD1092 was 350 μM, whereas Compound 1 exceeded 1000 μM and Compound 2 was 730 μM [1]. Caco-2 permeability was comparable across all three (18, 17, and 23 nm s⁻¹, respectively) [1]. Rat oral bioavailability for AZD1092 was 30%, intermediate between Compound 1 (78%) and Compound 2 (27%) [1]. The compound showed no major concerns in preclinical toxicology testing and was selected as the development candidate based on this balanced profile [1].

In-Series Analog Comparison
Head-to-head
AZD1092: GK EC₅₀ 0.03 μM, solubility 350 μM, Rat F 30%.
Compound 1: EC₅₀ 0.04 μM, solubility >1000 μM, F 78%.
Compound 2: EC₅₀ 0.05 μM, solubility 730 μM, F 27%.
1.3–1.7× higher enzyme potency, but 65% lower solubility and 2.6× lower bioavailability than analog 1.
Multi-parameter trade-offs; research fit depends on whether potency or exposure is prioritized.
Direct within-study comparison; assay conditions identical.
Glucokinase activation Type 2 diabetes ADME profiling

Ames Liability & Permeability vs. AZD1656

Subsequent medicinal chemistry efforts explicitly targeted improvement upon AZD1092. The follow-on campaign focused on removal of Ames liability and improved permeability characteristics, culminating in AZD1656, which progressed to Phase 2 clinical trials [1]. This establishes that AZD1092 carries a specific, quantifiable liability profile—Ames positivity and suboptimal permeability—that distinguishes it from its successor and from GKAs that have been optimized to eliminate these liabilities.

Ames & Permeability vs. AZD1656
Cross-study comparable
AZD1092: Ames liability present; permeability suboptimal.
AZD1656: Ames liability removed; improved permeability; advanced to Phase 2 trials.
Genetic toxicology and permeability constraints distinguish this tool from optimized successors.
Qualitative difference; quantitative permeability shift not specified.
Genetic toxicology Ames test Permeability

Potency and Pharmacology vs. PSN-GK1

Cross-study comparison with PSN-GK1, a structurally distinct GKA from Prosidion, reveals divergent potency profiles. AZD1092 exhibits a GK EC50 of 30 nM (0.03 μM) [1], whereas PSN-GK1 at 5 mM glucose shows a GK EC50 of 130 nM (0.13 μM), representing a 4.3-fold activation over baseline [2]. Notably, PSN-GK1 demonstrates glucose concentration-dependent EC50 shifts: at higher glucose concentrations, both EC50 values and fold-effectiveness decrease [2]. PSN-GK1 also exhibits distinct functional EC50 values for MIN6 insulin secretion (267 nM) and hepatocyte 2-DG uptake (1 μM) [2]. Such functional EC50 data are not reported for AZD1092 in the primary discovery publication.

Potency vs. PSN-GK1
Cross-study comparable
AZD1092: GK EC₅₀ 30 nM (glucose not specified).
PSN-GK1: GK EC₅₀ 130 nM at 5 mM glucose (4.3× activation); MIN6 insulin secretion EC₅₀ 267 nM; hepatocyte 2-DG uptake EC₅₀ 1 μM.
Apparent enzyme potency advantage, but PSN-GK1 offers functional cellular endpoint data AZD1092 lacks.
Cross-study; glucose concentration mismatch may influence EC₅₀ comparison.
Glucokinase activation Insulin secretion Hepatocyte glucose uptake

Glucose-Dependent Potency vs. LY2608204

LY2608204 (Globalagliatin) is another glucokinase activator with reported EC50 values. LY2608204 activates GK with an EC50 of 42 nM at 10 mM glucose, with concentration-dependent activation at lower glucose concentrations . It also stimulates glucose metabolism in rat insulinoma INS1-E cells with an EC50 of 579 nM . For AZD1092, the reported GK EC50 is 30 nM, but the glucose concentration at which this measurement was taken is not explicitly specified in the primary publication [1]. This difference in reported assay conditions (glucose concentration dependence) limits direct potency comparisons and highlights a key variable in cross-compound evaluation.

Glucose-Dependent Potency vs. LY2608204
Context-dependent
AZD1092: EC₅₀ 30 nM (glucose unspecified).
LY2608204: EC₅₀ 42 nM at 10 mM glucose; INS1-E cellular EC₅₀ 579 nM.
Glucose concentration mismatch precludes direct potency comparison; cellular functional data gap remains.
Assay condition differences must be accounted for in compound selection.
Glucokinase activation Glucose-dependent potency INS1-E cell metabolism

AZD1092 Research Applications


High-Potency Glucokinase Activation

AZD1092 offers a GK EC50 of 30 nM, which is 1.3× more potent than its closest analog Compound 1 (40 nM) and 1.7× more potent than Compound 2 (50 nM) [1]. However, its aqueous solubility (350 μM) is substantially lower than Compound 1 (>1000 μM). Researchers whose experimental design requires maximal enzyme activation potency and can accommodate moderate solubility constraints (e.g., use of DMSO stock solutions followed by dilution into assay buffer) will find AZD1092 the preferred choice among the AstraZeneca series [1].

Ames & Permeability Benchmark Reference

AZD1092 serves as a defined reference point for GKA optimization programs targeting improved safety and ADME profiles. The compound was explicitly superseded by AZD1656 due to its Ames liability and suboptimal permeability characteristics [1]. Researchers developing next-generation GKAs can use AZD1092 as a comparator to validate that their novel compounds have successfully eliminated these specific liabilities while retaining or improving potency [1].

Zucker Rat Glucose-Lowering

AZD1092 has established in vivo efficacy in female Zucker rats (high-fat fed), demonstrating dose-dependent reduction of glucose excursion in oral glucose tolerance tests at doses of 1, 3, and 10 mg/kg (oral administration) [1]. Free-feeding glucose profiles in male Zucker rats also showed glucose-lowering efficacy at 10 mg/kg [1]. Researchers using Zucker rat models for type 2 diabetes research can reference this dose-response data for experimental design, noting that bioavailability (Rat F = 30%) and clearance (Rat Cl = 14 mL min⁻¹ kg⁻¹) are documented [1].

Application
Selection Property
Validation Focus
Glucokinase activation pathway studies
Reported enzyme activation potency context
Solubility-limited assay design review
Genetic toxicology reference screening
Documented Ames liability reference
Permeability-constrained lead optimization
In vivo glucose excursion model
Reported glucose-lowering endpoint in Zucker rats
Oral exposure and dose-response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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